N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, also referred to as PPOAC-Bz in the analyzed literature, is a novel compound identified for its potential in treating bone diseases. [] It belongs to a class of molecules actively being investigated for their ability to regulate osteoclast activity. [] Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to various bone disorders like osteoporosis. [, ]
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrates a strong inhibitory effect on osteoclastogenesis, the process of osteoclast formation. [] While the exact mechanism remains unclear, the compound demonstrably alters the mRNA expression of several osteoclast-specific marker genes, ultimately blocking the development of mature, functional osteoclasts. [] This disruption of osteoclast formation leads to a reduction in F-actin belt formation, a crucial structure for bone resorption activity. []
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1